molecular formula C19H19ClFN3O2 B4522316 N-{2-chloro-5-[(4-methylpiperazin-1-yl)carbonyl]phenyl}-4-fluorobenzamide

N-{2-chloro-5-[(4-methylpiperazin-1-yl)carbonyl]phenyl}-4-fluorobenzamide

Cat. No.: B4522316
M. Wt: 375.8 g/mol
InChI Key: MRAJAAMZLLBKTQ-UHFFFAOYSA-N
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Description

N-{2-chloro-5-[(4-methylpiperazin-1-yl)carbonyl]phenyl}-4-fluorobenzamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzamide core with substituents that include a chloro group, a fluorine atom, and a piperazine moiety, which contribute to its distinct chemical properties and reactivity.

Scientific Research Applications

N-{2-chloro-5-[(4-methylpiperazin-1-yl)carbonyl]phenyl}-4-fluorobenzamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-chloro-5-[(4-methylpiperazin-1-yl)carbonyl]phenyl}-4-fluorobenzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-chloro-5-nitrobenzoic acid with 4-methylpiperazine to form an amide intermediate. This intermediate is then subjected to reduction and subsequent fluorination to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are often employed to purify the final product. The use of catalysts and controlled reaction conditions can also improve the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-{2-chloro-5-[(4-methylpiperazin-1-yl)carbonyl]phenyl}-4-fluorobenzamide undergoes various chemical reactions, including:

    Substitution Reactions: The chloro and fluorine substituents can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Amide Bond Formation: The piperazine moiety allows for the formation of amide bonds with other carboxylic acids or acid chlorides.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Such as amines and thiols for substitution reactions.

    Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution with an amine can yield an amide derivative, while oxidation can produce a corresponding carboxylic acid.

Mechanism of Action

The mechanism of action of N-{2-chloro-5-[(4-methylpiperazin-1-yl)carbonyl]phenyl}-4-fluorobenzamide involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. The piperazine moiety is known to interact with various receptors, potentially modulating signaling pathways involved in cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{2-chloro-5-[(4-methylpiperazin-1-yl)carbonyl]phenyl}-4-fluorobenzamide is unique due to the combination of its chloro, fluorine, and piperazine substituents, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[2-chloro-5-(4-methylpiperazine-1-carbonyl)phenyl]-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClFN3O2/c1-23-8-10-24(11-9-23)19(26)14-4-7-16(20)17(12-14)22-18(25)13-2-5-15(21)6-3-13/h2-7,12H,8-11H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRAJAAMZLLBKTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)C2=CC(=C(C=C2)Cl)NC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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